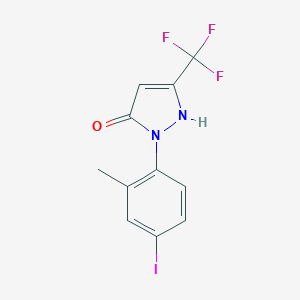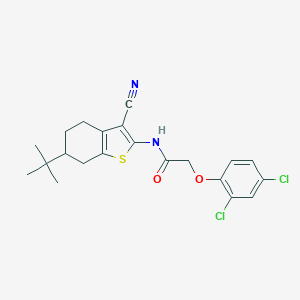![molecular formula C27H28N2O2S B301816 (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one, also known as ETPTZ, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In antimicrobial applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways. In anticancer applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways such as the PI3K/Akt/mTOR pathway. In plant growth regulation applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to enhance plant growth and stress tolerance by regulating various physiological processes such as photosynthesis and antioxidant defense.
Biochemical and Physiological Effects
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects depending on the application. In antimicrobial applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to reduce bacterial and fungal growth by disrupting their cell membranes and metabolic pathways. In anticancer applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways. In plant growth regulation applications, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to enhance plant growth and stress tolerance by regulating various physiological processes such as photosynthesis and antioxidant defense.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and material science. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types. Another limitation is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the research and development of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases such as cancer and infectious diseases. In agriculture, further studies are needed to optimize its use as a plant growth regulator and pesticide. In material science, further studies are needed to explore its potential as a precursor for the synthesis of various metal complexes and nanoparticles. Overall, the potential applications of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one are vast and varied, and further research is needed to fully realize its potential.
Métodos De Síntesis
The synthesis of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one involves the reaction of 2-ethylbenzaldehyde, 2-propoxy-1-naphthaldehyde, and ethylthiocarbohydrazide in the presence of acetic acid and methanol. The reaction mixture is heated under reflux, and the resulting product is then purified through recrystallization. The yield of (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one is typically around 70%, and the purity can be verified through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicine, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been used as a plant growth regulator and a pesticide. In material science, (2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of various metal complexes and nanoparticles.
Propiedades
Nombre del producto |
(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C27H28N2O2S |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N2O2S/c1-4-17-31-24-16-15-20-12-7-9-13-21(20)22(24)18-25-26(30)29(6-3)27(32-25)28-23-14-10-8-11-19(23)5-2/h7-16,18H,4-6,17H2,1-3H3/b25-18+,28-27? |
Clave InChI |
UCDIRXNTFIAGTA-OFGWUVNBSA-N |
SMILES isomérico |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4CC)S3)CC |
SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=NC4=CC=CC=C4CC)S3)CC |
SMILES canónico |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=NC4=CC=CC=C4CC)S3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)


![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)

![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)